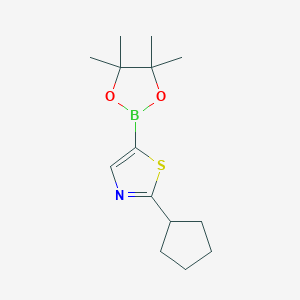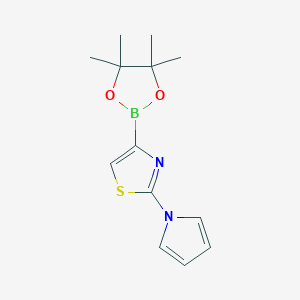
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester (2FPPBAPE) is a versatile reagent used in a wide range of scientific research applications. It can be used as a catalyst, a ligand, and a reagent for the synthesis of various compounds. It is also a useful tool for studying the structure and reactivity of molecules.
Wirkmechanismus
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester acts as a catalyst in the synthesis of various compounds. It facilitates the formation of covalent bonds between the reactants, resulting in the formation of the desired product. The mechanism of action of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester involves the formation of a boron-nitrogen bond between the boronic acid and the pyridine moiety. This bond is then reduced to form a boron-carbon bond, which is then used to form the desired product.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester is a non-toxic reagent and has no known adverse effects on the human body. It is not known to interact with any other molecules in the body, and therefore does not have any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various compounds. It is also relatively inexpensive and easy to use. However, it is important to note that 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester is sensitive to air and moisture, and must be stored in a dry environment.
Zukünftige Richtungen
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, it can be used as a ligand for the synthesis of metal complexes. It can also be used as a reagent for the synthesis of polymers and organometallic compounds. Furthermore, it can be used in the development of new catalysts and reagents for the synthesis of various compounds. Finally, it can be used in the study of the structure and reactivity of molecules.
Synthesemethoden
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester can be synthesized via a variety of methods. One such method is the reaction of 2-fluorophenylpyridine-4-boronic acid with pinacol ester. This reaction results in the formation of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester and pinacol in a 1:1 ratio. The reaction is carried out in anhydrous conditions and can be performed using various solvents such as THF, DMSO, or DMF. The reaction is typically carried out at room temperature, but can also be performed at higher temperatures.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications. It can be used as a catalyst for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It can also be used as a ligand for the synthesis of metal complexes. In addition, it can be used as a reagent for the synthesis of various compounds, such as heterocycles, polymers, and organometallic compounds.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKPLKYBFUKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














